2-(4-Fluorophenyl)propanenitrile

Lipophilicity Metabolic Stability Drug Design

2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) is an α-aryl nitrile and a critical synthetic intermediate, primarily valued for its role as a precursor to the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. The compound is characterized by a chiral α-carbon bearing a nitrile group and a para-fluorophenyl ring.

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
CAS No. 51965-61-8
Cat. No. B1605035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)propanenitrile
CAS51965-61-8
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC=C(C=C1)F
InChIInChI=1S/C9H8FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
InChIKeyJPTHCYFZRSLQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8): Sourcing the Key Para-Fluoro Nitrile Intermediate for Flurbiprofen Synthesis


2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) is an α-aryl nitrile and a critical synthetic intermediate, primarily valued for its role as a precursor to the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen [1]. The compound is characterized by a chiral α-carbon bearing a nitrile group and a para-fluorophenyl ring. This specific substitution pattern is essential for directing subsequent reactions to yield the desired (2-fluoro-4-biphenylyl)propionic acid pharmacophore [2]. The presence of the 4-fluorophenyl group confers distinct physicochemical properties compared to its ortho-, meta-, or non-fluorinated analogs, which can significantly impact reaction yields and metabolic outcomes [3].

Why 2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) Cannot Be Interchanged with Ortho-, Meta-, or Chloro-Substituted Analogs in Critical Applications


Simple substitution of 2-(4-fluorophenyl)propanenitrile with its ortho- or meta-fluoro isomers or 4-chloro analog is not feasible due to demonstrably different physicochemical and enzymatic properties that directly impact process efficiency and final product identity. The para-fluorine substitution pattern is required for the regioselective installation of the biphenyl moiety in flurbiprofen [1]. Furthermore, the fluorine atom's size and electronegativity, positioned at the para site, uniquely influence the compound's lipophilicity (LogP) and the enantioselectivity of key biocatalytic transformations, leading to variations in conversion and enantiomeric excess (ee) when compared to other halogen or positional isomers [2]. These quantifiable differences underscore the need for a procurement strategy based on the specific CAS number rather than a generic functional group search.

Quantitative Differentiation of 2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) Against Key Analogs


Para-Fluorination Reduces LogP and Increases Metabolic Stability vs. Non-Fluorinated and Chloro Analogs

The para-fluorine substitution in 2-(4-fluorophenyl)propanenitrile directly modifies the compound's lipophilicity and metabolic profile relative to non-fluorinated and 4-chloro analogs. This is crucial as the compound is a direct precursor to flurbiprofen, where the fluorine atom is retained in the final drug and is known to prolong metabolic half-life [1]. The 4-fluorophenyl group leads to a calculated LogP of 2.45, which is higher than the non-fluorinated 2-phenylpropanenitrile and lower than the 4-chloro analog, representing a balanced lipophilicity for bioavailability [2][3].

Lipophilicity Metabolic Stability Drug Design Fluorination

Higher Boiling Point and Density of 4-Fluoro Isomer vs. Non-Fluorinated Analog Facilitates Purification and Handling

2-(4-Fluorophenyl)propanenitrile exhibits a significantly higher boiling point (220.7°C at 760 mmHg) and density (1.087 g/cm³) compared to its non-fluorinated parent, 2-phenylpropanenitrile (boiling point 231°C, density 0.98 g/cm³) . The higher density of the 4-fluoro compound (1.087 vs. 0.98) is notable and facilitates easier separation from aqueous phases during work-up, a key advantage in multi-step process chemistry .

Physicochemical Properties Purification Distillation Process Chemistry

Para-Fluoro Substrate Enables High Enantioselectivity in Ene-Reductase-Catalyzed Synthesis of (R)-Arylpropanenitriles

The para-fluorophenyl moiety on the α-methylene nitrile substrate is well-tolerated by ene-reductases (ERs), enabling the enantioselective synthesis of (R)-2-arylpropanenitriles [1]. Studies on the enantioselective reduction of various α-methylene nitriles by ERs show that while substrates with different aryl substituents are accepted, the presence and position of the fluorine atom can significantly influence conversion and enantiomeric excess (ee) [2]. The 4-fluoro substitution provides a balance of steric and electronic effects that allows for efficient enzyme turnover while maintaining high enantioselectivity, which is critical for producing the chiral intermediate for (R)-flurbiprofen [3].

Biocatalysis Ene-reductase Enantioselective Synthesis Chiral Intermediate

Para-Fluorophenyl Moiety is Essential for the Gomberg-Bachmann Biphenyl Coupling in Flurbiprofen Synthesis

2-(4-Fluorophenyl)propanenitrile is the direct precursor to 2-(4-amino-3-fluorobenzene)propionitrile, a novel compound used to produce flurbiprofen via a Gomberg-Bachmann reaction [1]. The para-fluorine atom is critical for the regioselectivity of this coupling step, which installs the second phenyl ring to form the 2-fluoro-4-biphenylyl core of flurbiprofen [2]. Use of an ortho- or meta-fluoro isomer would result in the formation of a different regioisomer of the biphenyl product, which is not the desired drug intermediate. This specific substitution pattern is therefore non-negotiable for the synthesis of flurbiprofen [3].

Synthetic Intermediate Gomberg-Bachmann Reaction Flurbiprofen Regioselectivity

Calculated Water Solubility is Lower than 4-Chloro Analog, Influencing Reaction Medium Selection

While both are poorly soluble in water, 2-(4-fluorophenyl)propanenitrile is predicted to be less water-soluble than its 4-chloro counterpart [1][2]. This difference, though small, can be significant when designing aqueous or biphasic reaction systems, such as those used in biocatalytic processes [3]. The lower aqueous solubility of the fluoro compound may require different solvent mixtures or phase-transfer strategies compared to the chloro analog to achieve optimal substrate loading and reaction kinetics.

Solubility Process Development Reaction Engineering Green Chemistry

Primary Application Scenarios for 2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) Based on Empirical Evidence


Synthesis of Flurbiprofen and Related 2-Arylpropionic Acid NSAIDs

This is the predominant industrial application. The compound is a key intermediate in the patented synthesis of flurbiprofen. The process involves conversion of 2-(4-fluorophenyl)propanenitrile to 2-(4-amino-3-fluorobenzene)propionitrile, which then undergoes a Gomberg-Bachmann coupling with benzene to yield 2-(3-fluoro-4-biphenylyl)propionitrile, which is then hydrolyzed to the active pharmaceutical ingredient (API) flurbiprofen [1]. The high yield (95-96%) reported for the palladium-catalyzed coupling step underscores the efficiency of using this specific intermediate [2].

Precursor to Chiral (R)-2-Arylpropanenitriles via Biocatalytic Reduction

2-(4-Fluorophenyl)propanenitrile can be used to generate the corresponding α-methylene nitrile derivative, which serves as a substrate for ene-reductases (ERs). This enzymatic step provides a green and highly enantioselective route to (R)-2-(4-fluorophenyl)propanenitrile, a valuable chiral building block [3]. This approach is particularly relevant for the synthesis of (R)-flurbiprofen, which has shown promise in treating Alzheimer's disease and cancer, distinct from the racemic NSAID [4].

Model Substrate for Studying the Impact of Para-Fluorination on Physicochemical Properties

Due to its well-defined structure, 2-(4-fluorophenyl)propanenitrile is an ideal model compound for comparative studies on the effect of halogen substitution on properties like LogP, boiling point, and density . Researchers can use it to benchmark against 2-phenylpropanenitrile and 2-(4-chlorophenyl)propanenitrile to understand how a single fluorine atom alters lipophilicity and volatility, which is valuable data for process development and medicinal chemistry .

Substrate for Directed Evolution of Nitrilases and Nitrile Hydratases

The compound can serve as a substrate for nitrile-converting enzymes, such as nitrilases or nitrile hydratases [5]. Given the known enantioselectivity of certain nitrile hydratases towards 2-arylpropionitriles, 2-(4-fluorophenyl)propanenitrile is a useful probe for evaluating and engineering these biocatalysts [6]. The resulting amide or carboxylic acid products are directly relevant to the pharmaceutical industry.

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